![molecular formula C17H18BrNO2S B2926442 (5-Bromofuran-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705250-24-3](/img/structure/B2926442.png)
(5-Bromofuran-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Typically, a compound description would include its molecular formula, molecular weight, and structural formula. It may also include details about its physical appearance (e.g., color, state of matter) and any notable chemical properties .
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Physicochemical Properties
Research has delved into the synthesis and characterization of derivatives related to "(5-Bromofuran-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone". For instance, studies have reported the synthesis of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, revealing insights into their structure and potential chemical reactivity. These compounds show promising antibacterial activity against various microorganism strains, suggesting their competitiveness with broad-spectrum antibiotics like kanamycin (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Mechanism of Action
Safety and Hazards
This would involve understanding any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
properties
IUPAC Name |
(5-bromofuran-2-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-12-4-2-3-5-13(12)15-8-9-19(10-11-22-15)17(20)14-6-7-16(18)21-14/h2-7,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBLJAUHKJCZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone |
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